molecular formula C7H11NO B12836269 3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one

3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one

Cat. No.: B12836269
M. Wt: 125.17 g/mol
InChI Key: LVOMUCOJAYOSGB-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one is a heterocyclic organic compound. Heterocyclic compounds are widely studied due to their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a seven-membered ring containing nitrogen, which can impart unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable amine and a carbonyl compound, the cyclization can be induced by heating or using a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one depends on its interaction with molecular targets. It may interact with enzymes or receptors, modulating biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-1H-azepin-2(5H)-one: Lacks the methyl group at the 3-position.

    3-Methyl-1H-azepin-2(5H)-one: Similar structure but without the dihydro modification.

Uniqueness

3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one is unique due to the presence of both the methyl group and the dihydro modification, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroazepin-7-one

InChI

InChI=1S/C7H11NO/c1-6-4-2-3-5-8-7(6)9/h4H,2-3,5H2,1H3,(H,8,9)

InChI Key

LVOMUCOJAYOSGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCNC1=O

Origin of Product

United States

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